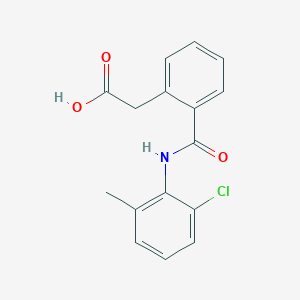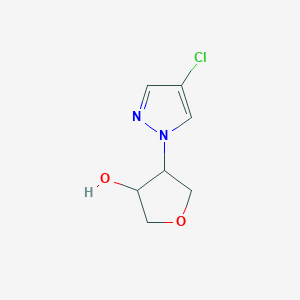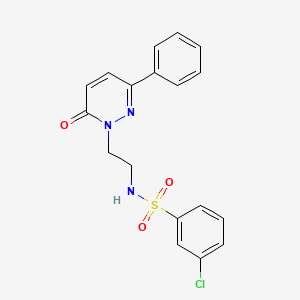
2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)
Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis : A study on a similar compound, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, focused on its synthesis and crystal structure, revealing insights into its molecular conformation and interactions in the crystal form (Yaman et al., 2019).
Photolytic Transformation Studies : Research on diclofenac (2‐(2‐(2,6‐dichlorophenylamino)phenyl)acetic acid) and its transformation products explored the photolytic processes in aqueous solutions, indicating a pathway for environmental degradation of similar compounds (Eriksson, Svanfelt, & Kronberg, 2010).
Anticancer Activity : A compound similar to the one , 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, was synthesized and tested for its anticancer activity, revealing potential medicinal applications (Liu Ying-xiang, 2007).
Antimycobacterial Agents : Derivatives of phenoxyacetic acid, including 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, were synthesized and found effective against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Ali & Shaharyar, 2007).
Herbicide Metabolism and Carcinogenicity : A study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlighted the metabolic pathways and potential carcinogenicity of compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide, relevant to the environmental and health impacts of these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Photocatalytic Degradation Studies : Another study on diclofenac looked into its photocatalytic degradation using nanostructured materials, providing insights into environmental remediation techniques for this class of compounds (Martínez et al., 2011).
Propriétés
IUPAC Name |
2-[2-[(2-chloro-6-methylphenyl)carbamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-5-4-8-13(17)15(10)18-16(21)12-7-3-2-6-11(12)9-14(19)20/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOUAVCTKRYFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(N-(2-Chloro-6-methylphenyl)carbamoyl)phenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805733.png)
![5-[(2-Chloropropanoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2805735.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/no-structure.png)
![6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2805738.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2805739.png)


![3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2805746.png)

![2-(4-prop-2-enoylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805751.png)
![1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione](/img/structure/B2805752.png)
![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2805753.png)

